molecular formula C13H13N3O2 B1427917 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid CAS No. 1455401-13-4

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid

Cat. No.: B1427917
CAS No.: 1455401-13-4
M. Wt: 243.26 g/mol
InChI Key: WWHFZKHMUGQFQN-UHFFFAOYSA-N
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Description

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a carboxylic acid group at the 2-position of the pyridine ring and a methyl-substituted amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-methylpyridine with pyridine-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as acyl chloride . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as crystallization, purification, and drying to obtain the final product in high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the use of halogenating agents, such as thionyl chloride, to introduce halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated pyridine compounds.

Scientific Research Applications

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFZKHMUGQFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid

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